N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide
Overview
Description
N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C8H13N3O4 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-Amino-2-oxoethyl)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide, also known by its CAS number 120428-80-0, is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.
Property | Value |
---|---|
Chemical Formula | C8H13N3O4 |
Molecular Weight | 215.21 g/mol |
Melting Point | 158-160 °C |
Density | 1.429 g/cm³ |
pKa | 13.70 |
The compound exhibits a range of biological activities, primarily due to its structural features, which include an amide group and a hydroxy-pyrrolidine moiety. These functional groups are known to influence interactions with biological targets such as enzymes and receptors.
- Antimicrobial Activity : this compound has shown potential against various bacterial strains. Studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, similar to established antibiotics like penicillin and ciprofloxacin .
- Photosynthetic Inhibition : The compound has been evaluated for its ability to inhibit photosynthetic electron transport in plant chloroplasts. This activity suggests potential applications in herbicide development, as it interferes with the photosystem II complex, crucial for photosynthesis .
- Neuroprotective Effects : Preliminary research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases .
Study 1: Antimicrobial Screening
In a study focusing on a series of compounds similar to this compound, researchers conducted in vitro screenings against mycobacterial, bacterial, and fungal strains. The results demonstrated that the compound exhibited comparable or superior activity against these pathogens compared to standard treatments .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the chemical structure significantly influenced the biological activity of related compounds. For instance, variations in the substituents on the pyrrolidine ring affected lipophilicity and subsequently the antimicrobial efficacy .
Properties
IUPAC Name |
2-[[2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetyl]amino]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c9-6(13)2-10-7(14)4-11-3-5(12)1-8(11)15/h5,12H,1-4H2,(H2,9,13)(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHDELICCIKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)NCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470812 | |
Record name | N~2~-[(4-Hydroxy-2-oxopyrrolidin-1-yl)acetyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120428-80-0 | |
Record name | N~2~-[(4-Hydroxy-2-oxopyrrolidin-1-yl)acetyl]glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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